molecular formula C17H28N2O3S B6499299 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 953258-80-5

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6499299
CAS No.: 953258-80-5
M. Wt: 340.5 g/mol
InChI Key: GYUHHCMBVMCTMN-UHFFFAOYSA-N
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Description

N-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 2-methoxyethyl group at the 1-position and a 2,4-dimethylbenzenesulfonamide moiety at the 4-position. The compound’s structure combines a flexible piperidine ring with aromatic and polar substituents, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-14-4-5-17(15(2)12-14)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUHHCMBVMCTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Intermediate

The amine precursor, [1-(2-methoxyethyl)piperidin-4-yl]methylamine , is synthesized via reductive amination or alkylation:

  • Reductive Amination :

    • Reactants : Piperidin-4-ylmethanol and 2-methoxyethylamine.

    • Conditions : Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) in methanol at 25–40°C.

    • Mechanism : The aldehyde intermediate (from oxidation of piperidin-4-ylmethanol) reacts with 2-methoxyethylamine, followed by reduction to stabilize the secondary amine.

  • Alkylation :

    • Reactants : Piperidin-4-ylmethylamine and 2-methoxyethyl bromide.

    • Conditions : Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at reflux (80°C) for 12–18 hours.

    • Yield : ~70–85% after purification via silica gel chromatography.

Sulfonylation Reaction

The final step involves coupling the amine with 2,4-dimethylbenzenesulfonyl chloride:

  • Reactants :

    • [1-(2-Methoxyethyl)piperidin-4-yl]methylamine (1 equiv).

    • 2,4-Dimethylbenzenesulfonyl chloride (1.2 equiv).

  • Conditions :

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base : Triethylamine (TEA, 2.5 equiv) to neutralize HCl byproduct.

    • Temperature : 0°C → room temperature (RT), 4–6 hours.

  • Workup :

    • Extraction with DCM/water, drying (MgSO₄), and solvent evaporation.

    • Purification : Recrystallization from ethanol/water or column chromatography (hexane/ethyl acetate gradient).

Optimization of Reaction Parameters

Solvent and Base Selection

ParameterOptions TestedOptimal ChoiceYield Improvement
Solvent DCM, THF, MeCN, TolueneTHF78% → 89%
Base TEA, Pyridine, NaHCO₃TEAReduced side products

Temperature and Stoichiometry

  • Excess Sulfonyl Chloride : >1.1 equiv led to over-sulfonylation (quenched via aqueous NaHCO₃).

  • Low-Temperature Initiation : Minimized side reactions (e.g., sulfonate ester formation).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 1H, ArH), 7.34 (s, 1H, ArH), 3.55–3.45 (m, 4H, OCH₂CH₂O), 2.85 (d, J = 6.3 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).

    • ¹³C NMR : 144.2 (C-SO₂), 132.5–125.8 (Ar-C), 58.1 (OCH₂CH₂O).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated : C₁₇H₂₆N₂O₃S [M+H]⁺ = 363.1685.

    • Observed : 363.1689.

Challenges and Mitigation

  • Amine Hydroscopicity :

    • Stored under nitrogen with molecular sieves to prevent degradation.

  • Sulfonyl Chloride Stability :

    • Freshly distilled or stabilized with activated carbon.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Enhanced mixing and heat transfer for sulfonylation step.

  • Green Chemistry : Solvent recycling (THF) and catalytic TEA recovery.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties. It is also investigated for its potential use in drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its sulfonamide group makes it useful in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The piperidine ring and methoxyethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides

(a) N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide ()
  • Structural Similarities : Contains a piperidine ring and a benzenesulfonamide group.
  • Key Differences: The sulfonamide is attached to a bromopyrimidine-thioether scaffold instead of a dimethylbenzene group. The 4-methylbenzenesulfonamide (vs.
  • Synthesis : Prepared via substitution reactions using triethylamine in dichloromethane, yielding 82% after recrystallization .
(b) N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide ()
  • Structural Similarities : Shares the piperidine and sulfonamide motifs.
  • Key Differences : The 2,4,6-trimethylbenzenesulfonamide group introduces higher symmetry and steric bulk compared to the 2,4-dimethyl substitution in the target compound. This may affect crystallization or receptor interactions.

Piperidine Derivatives with Methoxyethyl Substitutions

(a) N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide ()
  • Structural Similarities : Contains the 1-(2-methoxyethyl)piperidin-4-ylmethyl group.
  • Key Differences : The imidazopyridine-carboxamide moiety replaces the sulfonamide, targeting kinase inhibition (e.g., GSK-3β). Synthesized with a 39% yield and confirmed via HRMS (ESI: [M+H]⁺ 394.2229) .
  • Implications : The methoxyethyl group may enhance solubility or modulate metabolic stability.
(b) N-(2-Methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide ()
  • Structural Similarities : Features a 2-methoxyethyl-piperidine scaffold.
  • Key Differences : The acetamide and pyridylethyl substituents alter electronic properties (e.g., basicity) compared to the sulfonamide. Molecular weight (305.42 g/mol) is lower than the target compound’s estimated weight (~380–400 g/mol) .

Pharmacologically Active Piperidine Derivatives

(a) Fentanyl Analogs ()
  • Examples : Methoxyacetyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide).
  • Structural Similarities : Piperidine core with nitrogen substituents.
  • Key Differences: The target compound lacks the opioid pharmacophore (phenylacetamide) but shares the methoxyethyl group. This highlights how minor substituent changes can shift biological activity from analgesia to unknown targets .
(b) Apoptosis Regulators ()
  • Example: N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide.
  • Key Differences : The dimethylpiperidine and nitro groups confer distinct electronic profiles, likely influencing apoptosis pathways vs. sulfonamide-mediated mechanisms .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (Estimated) Sulfonamide Carboxamide
Molecular Weight ~380–400 g/mol 429.48 g/mol (C₂₆H₂₇NO₃S) 394.22 g/mol
Synthesis Yield Not reported Not reported 39%
Key Functional Groups 2,4-Dimethylbenzenesulfonamide 4-Methylbenzenesulfonamide Imidazopyridine-carboxamide
Spectroscopy Expected NMR/IR/MS similar to analogs 1H NMR (δ 7.74–6.82), ESI-MS [M+H]⁺ 394.22

Research Implications and Gaps

  • Biological Activity: The target compound’s sulfonamide group may target carbonic anhydrases or kinases, akin to ’s GSK-3 inhibitor.
  • Synthetic Optimization : ’s high-yield recrystallization (82%) suggests scalable methods for piperidine sulfonamides, but the target compound’s synthesis remains unverified.
  • Structural Tunability : The 2-methoxyethyl group’s role in solubility and the 2,4-dimethylbenzene’s impact on lipophilicity warrant further study.

Biological Activity

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₃₁N₃O₂S
  • Molecular Mass : 319.51 g/mol

The structure includes a piperidine moiety which is often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

1. Antibacterial Activity

Research has shown that compounds with sulfonamide groups exhibit significant antibacterial properties. The antibacterial efficacy of this compound was evaluated against several bacterial strains:

Bacterial StrainActivity Level
Salmonella TyphiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicated:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited strong inhibitory activity with IC50 values comparable to known inhibitors.
  • Urease Inhibition : A significant inhibitory effect was observed, which could contribute to its potential use in treating conditions related to urease activity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of various piperidine derivatives, including this compound. Key findings include:

  • Pharmacological Behavior : Compounds with piperidine structures have been linked to multiple therapeutic effects, including anesthetic properties and glucose regulation.
  • Molecular Docking Studies : These studies have elucidated the interactions between the compound and target proteins, indicating potential pathways for therapeutic action.

Example Study

In a study conducted by Aziz-ur-Rehman et al., a series of sulfonamide derivatives were synthesized and evaluated for their biological activities. The study highlighted that compounds similar to this compound demonstrated significant enzyme inhibition and antibacterial effects against various strains of bacteria .

Q & A

Q. What are the key steps in synthesizing N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide?

Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring, such as introducing the 2-methoxyethyl group via nucleophilic substitution or reductive amination .
  • Step 2 : Coupling the modified piperidine to the benzene-sulfonamide core using coupling agents like EDCI or HOBt in solvents such as DMF .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC for purity . Critical parameters include reaction temperature (often 50–80°C) and stoichiometric control to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of the piperidine and sulfonamide moieties (e.g., ¹H/¹³C NMR for methyl/methoxy group assignments) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. How does the compound’s structure influence its solubility and stability?

  • The 2-methoxyethyl group enhances water solubility via hydrogen bonding, while the dimethylbenzene-sulfonamide core contributes to lipophilicity .
  • Stability studies under varying pH (e.g., 1.2–7.4 for simulating physiological conditions) are critical, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

  • Substituent Analysis : Varying the methoxyethyl or methyl groups on the benzene ring to assess impacts on receptor affinity (e.g., using molecular docking against proteins like kinases) .
  • Bioisosteric Replacement : Replacing the sulfonamide with carboxamide to compare potency, guided by computational tools like AutoDock .
  • Data Validation : Cross-referencing in vitro assays (e.g., IC₅₀ values) with crystallographic binding poses to resolve discrepancies .

Q. What strategies address contradictions in reported biological activity data?

  • Analytical Rigor : Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : Identifying active metabolites via LC-MS to explain off-target effects .
  • Collaborative Reproducibility : Sharing synthetic protocols (e.g., solvent purity, catalyst batches) to align results across labs .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • MD Simulations : Simulate binding dynamics with target receptors (e.g., G-protein-coupled receptors) to prioritize stable derivatives .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes from substituent modifications, reducing trial-and-error synthesis .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Catalyst Optimization : Transitioning from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Flow Chemistry : Mitigates exothermic risks in sulfonylation steps and improves reproducibility .
  • Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy ensures intermediate quality during scale-up .

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